
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is an organotin compound with the molecular formula C40H82O8Sn2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane typically involves the reaction of dibutyltin oxide with dodecanoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane involves its ability to interact with various molecular targets through coordination chemistry. The tin atoms in the compound can form coordination bonds with electron-rich species, facilitating catalytic processes. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cellular membranes and interfere with essential enzymatic functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Another organosilicon compound with similar structural properties.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is unique due to its specific ester functional groups and the presence of two tin atoms, which confer distinct catalytic and biological properties
Propiedades
Número CAS |
117421-14-4 |
|---|---|
Fórmula molecular |
C56H110O9Sn2 |
Peso molecular |
1164.9 g/mol |
Nombre IUPAC |
[butyl-[butyl-di(dodecanoyloxy)stannyl]oxy-dodecanoyloxystannyl] dodecanoate |
InChI |
InChI=1S/4C12H24O2.2C4H9.O.2Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;;;/h4*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
HGXQGIYZJZLGDT-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

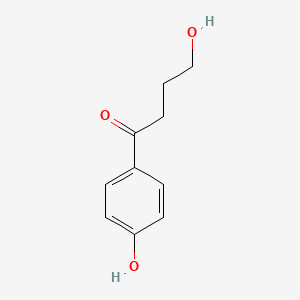
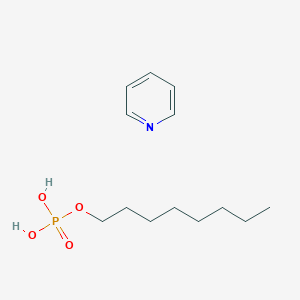

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
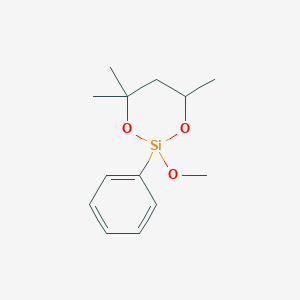

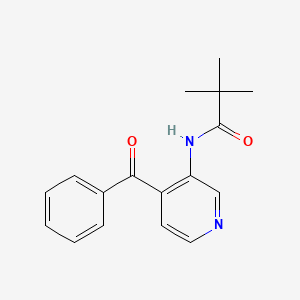
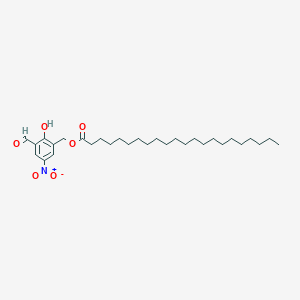
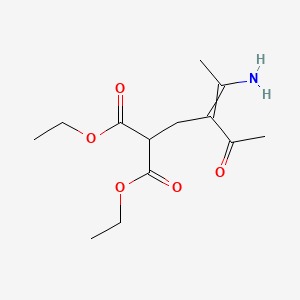


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
